N-(3-chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide features a 3-chloro-4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a 3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl moiety. This structure combines halogenated aromaticity, a sulfonyl-linked morpholine ring, and a 2-oxopyridinone heterocycle, making it a candidate for targeted biological activity, particularly in enzyme inhibition or kinase modulation .
Key structural attributes:
- Morpholinosulfonyl group: Introduces polarity and hydrogen-bonding capacity via the sulfonyl oxygen and morpholine nitrogen.
- 2-Oxopyridinone core: A lactam ring that may participate in tautomerism or act as a hydrogen-bond acceptor.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O5S/c18-13-10-12(3-4-14(13)19)20-16(23)11-21-5-1-2-15(17(21)24)28(25,26)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWRJLXBUBRRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to the 4(3h)-quinazolinone class of compounds, which have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory.
Mode of Action
Given its structural similarity to 4(3H)-quinazolinones, it may interact with various enzymes or receptors in the body to exert its effects.
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and structural properties.
Chemical Structure and Properties
The compound features a complex structure with a chloro-fluorophenyl moiety and a morpholinosulfonyl group attached to a pyridine derivative. Its molecular formula is , and it has a molecular weight of approximately 359.82 g/mol. The presence of halogen substituents is known to enhance biological activity through improved binding interactions with target proteins.
The biological activity of this compound has been primarily linked to its interaction with specific enzymes and proteins involved in disease processes. For example, the 3-chloro-4-fluorophenyl motif has been shown to enhance inhibitory effects on tyrosinase, an enzyme critical for melanin production, suggesting potential applications in dermatological therapies . Additionally, studies have indicated that compounds with similar structures exhibit antimalarial properties by disrupting the lifecycle of Plasmodium falciparum, the causative agent of malaria .
Biological Activity Against Pathogens
-
Antimalarial Activity :
- A derivative of the compound demonstrated low-nanomolar activity against Plasmodium falciparum, particularly effective during the intraerythrocytic stages. This indicates its potential as a lead compound for developing new antimalarial drugs .
- The compound's selectivity was notable, showing inactivity against mammalian cells at concentrations up to 25 µM, which suggests a favorable safety profile for further development.
- Tyrosinase Inhibition :
Case Studies and Research Findings
Several studies have explored the efficacy and safety of related compounds:
Structural Insights
Crystallographic studies have provided insights into the molecular interactions and conformational dynamics of similar acetamide derivatives. For instance, intermolecular interactions such as hydrogen bonding were observed in related compounds, which may contribute to their biological activity . The dihedral angles between aromatic rings can influence the steric and electronic properties, affecting binding interactions with biological targets.
Scientific Research Applications
Overview
Research indicates that compounds with similar structures to N-(3-chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide exhibit promising antimalarial properties. Specifically, this compound has been investigated for its efficacy against Plasmodium falciparum, the causative agent of malaria.
Case Study: Efficacy Against Plasmodium falciparum
A study optimized a phenotypic hit against Plasmodium falciparum, leading to the development of a related compound with low-nanomolar activity. The findings demonstrated that this class of compounds could inhibit the intraerythrocytic stages of the malaria parasite while showing selectivity for these stages over mammalian cells.
| Compound | Activity (nM) | Remarks |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-methyl-2-{[4-methyl-3-(morpholinosulfonyl)phenyl]amino}propanamide | <10 | Excellent antimalarial potency; inactive in mammalian cell counter-screen up to 25 µM |
| This compound | TBD | Potential for drug target identification |
The study also noted that while optimizing aqueous solubility and microsomal stability remains a challenge, the compound could serve as a valuable tool for drug discovery in malaria treatment .
Overview
This compound has been evaluated for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies have shown that this compound exhibits significant antiproliferative effects against several cancer types, including breast and lung cancers. The mechanism of action appears to involve modulation of cell cycle progression and activation of apoptotic pathways.
| Cancer Cell Line | EC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induces apoptosis through caspase activation |
| A549 (Lung) | 15.0 | Modulates cell cycle progression |
These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Synthesis Pathways
The synthesis typically involves several steps, starting from readily available precursors. Key reactions include:
- Formation of the Morpholinosulfonamide : Reaction between morpholine and sulfonyl chloride.
- Acetylation : Introduction of the acetamide group via acetic anhydride.
- Chlorination : Selective chlorination to introduce the chloro substituent on the aromatic ring.
These synthetic routes are essential for producing compounds with desired biological activities while maintaining structural integrity.
Comparison with Similar Compounds
Key Research Findings and Implications
- Binding Stability : Molecular dynamics (MD) studies on β1i inhibitors () revealed that substituents like benzyl vs. cyclohexyl significantly affect binding free energy. The 3-chloro-4-fluorophenyl group in the target compound may optimize hydrophobic interactions in enzyme pockets .
- Synthetic Feasibility : Analogs in and were synthesized via carbodiimide-mediated couplings, suggesting viable routes for the target compound’s large-scale production.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-4-fluorophenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide?
- Methodology : The synthesis typically involves sequential functionalization of the pyridinone core. For example:
Acylation : Reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the acetamide intermediate .
Sulfonylation : Introducing the morpholinosulfonyl group via nucleophilic substitution using morpholine and sulfonyl chloride derivatives.
Purification : Column chromatography (e.g., silica gel with CHCl/MeOH gradients) or recrystallization from toluene/ethyl acetate mixtures .
- Key Data : Yield optimization (~58% in analogous reactions) depends on stoichiometric control and temperature gradients .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.16–7.69 ppm, carbonyl signals at δ 168–170 ppm) .
- X-ray Crystallography : Determines dihedral angles (e.g., 60.5° between aromatic rings) and hydrogen-bonding networks (N–H···O interactions critical for crystal packing) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H] at m/z 347 for related acetamides) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for sulfonylation or morpholine incorporation?
- Approach :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for sulfonylation steps .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
- Case Study : ICReDD’s workflow integrates computational screening to reduce experimental iterations by 40–60% for analogous heterocyclic systems .
Q. What experimental design strategies resolve contradictions in solubility or bioactivity data?
- Statistical Methods :
- DoE (Design of Experiments) : Full factorial designs test variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, solvent polarity (logP) significantly affects sulfonylation efficiency .
- Response Surface Methodology (RSM) : Optimizes multi-variable interactions (e.g., pH and temperature for crystallization) .
Q. How does the morpholinosulfonyl group influence conformational stability and target binding?
- Structural Insights :
- X-ray Data : The sulfonyl group adopts a planar geometry, facilitating hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulations reveal that the morpholine ring’s flexibility enhances binding entropy in protein-ligand complexes .
- Bioactivity Correlation : Replace morpholino with piperazine to assess SAR (Structure-Activity Relationship) impacts on IC values .
Methodological Challenges and Solutions
Q. What purification challenges arise during scale-up, and how are they addressed?
- Issues :
- Byproduct Formation : Chloroacetyl intermediates may undergo hydrolysis; monitor via TLC (R = 0.3 in CHCl/MeOH 9:1) .
- Crystallization Difficulties : Use anti-solvent precipitation (e.g., hexane) or seed crystals to improve yield .
- Advanced Solution : High-performance liquid chromatography (HPLC) with C18 columns resolves stereochemical impurities (>95% purity) .
Q. How are conflicting bioactivity results rationalized across in vitro vs. in vivo models?
- Hypothesis Testing :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) to explain reduced in vivo efficacy .
- Plasma Protein Binding : Equilibrium dialysis quantifies free drug fractions (e.g., >90% binding observed in murine serum) .
- Validation : Isotope-labeled analogs track pharmacokinetic profiles via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
